molecular formula C16H17IN2O B15127957 3-(Benzyloxy)-6-iodo-2-(pyrrolidin-1-yl)pyridine

3-(Benzyloxy)-6-iodo-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B15127957
M. Wt: 380.22 g/mol
InChI Key: GUMYOHHCQKILJN-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine typically involves multi-step organic reactions. One possible route could be:

    Nitration: Starting with a pyridine derivative, a nitration reaction can introduce a nitro group at a specific position.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can be substituted with a pyrrolidine ring through nucleophilic substitution.

    Iodination: Introduction of an iodine atom can be achieved using iodine or iodinating agents.

    Benzyloxy Protection: The final step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while coupling reactions may produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Application in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy-6-iodo-2-(morpholin-1-yl)-pyridine
  • 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine
  • 3-Benzyloxy-6-iodo-2-(azepan-1-yl)-pyridine

Uniqueness

3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyloxy group and the iodine atom can influence its electronic properties and interactions with other molecules.

Properties

Molecular Formula

C16H17IN2O

Molecular Weight

380.22 g/mol

IUPAC Name

6-iodo-3-phenylmethoxy-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C16H17IN2O/c17-15-9-8-14(16(18-15)19-10-4-5-11-19)20-12-13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2

InChI Key

GUMYOHHCQKILJN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3

Origin of Product

United States

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